What is the chemical structure of Camelliaside A?
What is the chemical structure of Camelliaside A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camelliaside A is a notable flavonol triglycoside first isolated from the seeds of Camellia sinensis.[1] As a complex natural product, it has garnered interest for its potential biological activities, including anti-inflammatory properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and insights into its biological significance. All quantitative data are presented in a structured format, and key processes are visualized using DOT language diagrams to facilitate a deeper understanding for research and development purposes.
Chemical Structure and Properties
Camelliaside A is structurally defined as kaempferol (B1673270) 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside.[1] The aglycone, kaempferol, is a well-known flavonol, which is glycosidically linked to a branched trisaccharide chain at the 3-hydroxyl position. This specific glycosylation pattern is a distinguishing feature of Camelliaside A.
Quantitative Data Summary
The physicochemical properties of Camelliaside A are summarized in the table below, providing a ready reference for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1][2] |
| Molecular Weight | 756.66 g/mol | [1][2] |
| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |
| CAS Number | 135095-52-2 | [1] |
| Appearance | Yellow needle crystal / White crystalline powder | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO; Almost insoluble in water | |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 1097.2 ± 65.0 °C | |
| pKa (Predicted) | 6.20 ± 0.40 | |
| Specific Rotation (α) | -39.6 (c, 0.35 in MeOH) |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural elucidation of Camelliaside A, based on established phytochemical techniques.
Isolation and Purification of Camelliaside A from Camellia sinensis Seeds
This protocol outlines a general procedure for the extraction and isolation of Camelliaside A.
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Preparation of Plant Material : Air-dried seeds of Camellia sinensis are ground into a fine powder. The powdered material is then defatted by extraction with a non-polar solvent such as n-hexane.
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Extraction : The defatted powder is extracted with methanol or an aqueous ethanol solution at room temperature with continuous stirring for 24-48 hours. The extraction process is repeated multiple times to ensure maximum yield. The resulting extracts are combined and filtered.
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Solvent Partitioning : The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonol glycosides like Camelliaside A are typically enriched in the n-butanol fraction.
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Chromatographic Separation : The n-butanol fraction is dried and subjected to column chromatography.
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Initial Separation : A macroporous resin column (e.g., HPD826) can be used for initial fractionation, eluting with a stepwise gradient of ethanol in water.
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Fine Purification : Fractions containing Camelliaside A are further purified using repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or octadecylsilane (B103800) (ODS) columns.
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Final Purification : Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
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Purity Assessment : The purity of the isolated Camelliaside A is confirmed by analytical HPLC and Thin-Layer Chromatography (TLC).
Structural Elucidation
The chemical structure of the isolated compound is determined through a combination of spectroscopic and chemical methods.
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Mass Spectrometry (MS) :
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Protocol : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes to determine the accurate molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments are conducted to fragment the molecule and deduce the structure of the aglycone and the sequence of the sugar moieties.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Protocol : The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). A comprehensive suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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¹H NMR: To identify the proton signals of the flavonol backbone and the sugar units.
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¹³C NMR: To determine the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, thereby confirming the structure of the kaempferol aglycone and the individual sugar residues, as well as the glycosidic linkages between them. The long-range HMBC correlations are particularly crucial for determining the attachment points of the sugars to each other and to the aglycone.
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Enzymatic Hydrolysis :
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Protocol : The purified glycoside is incubated with specific glycosidases (e.g., β-glucosidase, α-rhamnosidase) or a crude enzyme mixture. The reaction products (aglycone and individual sugars) are analyzed by TLC or HPLC and compared with authentic standards. This method helps to confirm the nature of the sugar units and their anomeric configurations. For instance, enzymatic hydrolysis of Camelliaside A can yield astragalin (B1665802) (kaempferol-3-O-glucoside), which can be further hydrolyzed to kaempferol.[2]
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Biological Activity and Signaling Pathways
Camelliaside A has been reported to exhibit anti-inflammatory properties, partly through the inhibition of the arachidonate (B1239269) 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is a critical route in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.
Inhibition of the 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄). LTA₄ is a key intermediate that can be further metabolized to other leukotrienes, such as LTB₄, which is a potent chemoattractant for neutrophils. Inhibition of 5-LOX by compounds like Camelliaside A can therefore reduce the production of these pro-inflammatory mediators.
Structural Representation
The chemical structure of Camelliaside A, illustrating the connectivity of the kaempferol aglycone and the trisaccharide moiety, is depicted below.
